

Spectroscopic data (NMR, IR, MS) for 10-Undecenoic Acid Vinyl Ester

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Compound of Interest

Compound Name: 10-Undecenoic Acid Vinyl Ester

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An In-Depth Technical Guide to the Spectroscopic Characterization of **10-Undecenoic Acid Vinyl Ester**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for **10-undecenoic acid vinyl ester**. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data repository. It offers a detailed interpretation based on first principles and data from analogous structures, establishing a predictive framework for the characterization of this bifunctional molecule. Given the absence of a complete, publicly available reference dataset for this specific compound, this guide serves as an essential tool for its synthesis, identification, and quality control.

Introduction and Molecular Context

10-Undecenoic acid vinyl ester is a unique monomer possessing two distinct terminal double bonds, separated by a C9 aliphatic chain and an ester linkage. This structure makes it a valuable building block in polymer chemistry, allowing for orthogonal polymerization or post-polymerization modification. The terminal undecenoate alkene can participate in thiol-ene reactions or metathesis, while the vinyl ester group is susceptible to radical polymerization.

Accurate and unambiguous characterization is paramount for any application. This guide provides a detailed predictive analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The interpretations herein are grounded in the well-

established spectral characteristics of its constituent parts: the 10-undecenoic acid backbone and the vinyl ester functional group.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying key functional groups. For **10-undecenoic acid vinyl ester**, the spectrum is expected to be dominated by features from the ester linkage and the two distinct C=C double bonds.

Key Expected Absorption Bands:

- **C=O Stretch (Ester):** A strong, sharp absorption band is predicted in the region of 1750-1775 cm^{-1} . The position is shifted to a higher wavenumber compared to a standard alkyl ester (1735-1750 cm^{-1}) due to the electron-withdrawing nature of the vinylic C-O bond, which increases the double bond character of the carbonyl group.
- **C=C Stretch (Vinyl & Alkene):** Two distinct C=C stretching vibrations are expected. The vinyl C=C bond, being conjugated with the ester oxygen, will appear around 1640-1650 cm^{-1} . The terminal undecenoate C=C bond should present a weaker absorption around 1640 cm^{-1} . These may overlap, but the vinyl C=C stretch is typically more intense.
- **=C-H Stretch (Vinyl & Alkene):** A sharp band appearing just above 3000 cm^{-1} , typically in the 3080-3120 cm^{-1} region, corresponding to the stretching of the sp^2 C-H bonds of both alkene groups.
- **C-O Stretch (Ester):** Two characteristic C-O stretching bands are expected. The (C=O)-O-C stretch will likely appear as a strong band between 1100-1150 cm^{-1} , while the O-(C=C) stretch will be found in the 1200-1250 cm^{-1} region.
- **=C-H Bending (Out-of-Plane):** Sharp and diagnostically useful bands are predicted in the fingerprint region. The monosubstituted terminal alkene of the undecenoate chain will show two strong bands around 990 cm^{-1} and 910 cm^{-1} . The vinyl group will also contribute to this region, typically with a strong band near 940 cm^{-1} and 870 cm^{-1} .

Table 1: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Expected Intensity	Notes
C=O Stretch (Vinyl Ester)	1750 - 1775	Strong, Sharp	Higher frequency than typical esters due to vinyl group conjugation.
C=C Stretch (Vinyl Group)	1640 - 1650	Medium	Often more intense than the isolated terminal alkene C=C stretch.
C=C Stretch (Terminal Alkene)	~1640	Weak to Medium	May overlap with the vinyl C=C stretch.
sp ² C-H Stretch	3080 - 3120	Medium, Sharp	Corresponds to both vinyl and terminal alkene C-H bonds.
sp ³ C-H Stretch	2850 - 2960	Strong	Aliphatic chain C-H stretching.
C-O Stretch	1100 - 1250	Strong	Represents the (C=O)-O-C and O-(C=C) bonds of the vinyl ester.
=C-H Bending (Out-of-Plane)	910 and 990	Strong, Sharp	Diagnostic for the terminal R-CH=CH ₂ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons. The key to interpreting the spectrum is to analyze the distinct vinyl ester system and the long-chain undecenoate moiety separately.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show three key regions: the downfield vinyl region, the aliphatic region, and the terminal alkene region.

- Vinyl Ester Protons (H-1', H-1''): The vinyl group attached to the ester oxygen forms a characteristic AMX spin system.
 - H-1' (geminal to oxygen): This proton is the most downfield, predicted around 7.20-7.30 ppm. It will appear as a doublet of doublets (dd) due to coupling with the two other vinyl protons.
 - H-1'' (trans to H-1'): Predicted around 4.80-4.90 ppm, appearing as a doublet of doublets (dd).
 - H-1'' (cis to H-1'): Predicted around 4.50-4.60 ppm, also appearing as a doublet of doublets (dd).
 - Coupling Constants: Expect $^3J_{\text{trans}} \approx 13\text{-}15\text{ Hz}$, $^3J_{\text{cis}} \approx 6\text{-}8\text{ Hz}$, and $^2J_{\text{geminal}} \approx 1\text{-}2\text{ Hz}$.
- Undecenoate Chain Protons:
 - α -Protons (H-2): The methylene group adjacent to the carbonyl will be deshielded, appearing as a triplet around 2.30-2.40 ppm.
 - Terminal Alkene Protons (H-10, H-11): This group will form a complex multiplet. H-11 will be a multiplet around 5.75-5.85 ppm. The two H-10 protons will be diastereotopic, appearing as distinct multiplets around 4.90-5.05 ppm.
 - Aliphatic Chain (H-3 to H-9): The bulk of the methylene protons will form a broad, overlapping multiplet in the 1.20-1.65 ppm region.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum provides complementary information, confirming the presence of all carbon environments.

- Carbonyl Carbon (C-1): Predicted to be in the 170-172 ppm range.
- Vinyl Carbons (C-1', C-2'): The carbon directly attached to oxygen (C-1') will be significantly downfield (~140-142 ppm), while the terminal vinyl carbon (C-2') will be more upfield (~97-99 ppm).
- Terminal Alkene Carbons (C-10, C-11): Similar to other terminal alkenes, C-11 is expected around 138-140 ppm, and C-10 around 114-115 ppm.
- Aliphatic Carbons: The α -carbon (C-2) will be around 34-36 ppm, with the remaining aliphatic carbons resonating between 24-32 ppm.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

Position	^1H Chemical Shift (ppm)	Multiplicity	^{13}C Chemical Shift (ppm)
1	-	-	170 - 172
2	2.30 - 2.40	t	34 - 36
3	~1.60	m	24 - 26
4-8	1.20 - 1.40	m	28 - 30
9	~2.05	m	33 - 34
10	4.90 - 5.05	m	114 - 115
11	5.75 - 5.85	m	138 - 140
1'	7.20 - 7.30	dd	140 - 142
2'	4.50-4.60 & 4.80-4.90	dd, dd	97 - 99

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.

- Molecular Ion (M^+): For **10-undecenoic acid vinyl ester** ($\text{C}_{13}\text{H}_{22}\text{O}_2$), the exact mass is 210.1620 g/mol. A high-resolution mass spectrometer should detect the molecular ion peak

$[M]^+$ at this m/z value. In a low-resolution instrument, it will be observed at $m/z = 210$.

- Key Fragmentation Pathways:
 - McLafferty Rearrangement: A common pathway for esters. A gamma-hydrogen from the undecenoate chain can be transferred to the carbonyl oxygen, leading to the cleavage of the $C\alpha-C\beta$ bond and the formation of a neutral alkene fragment and a radical cation at $m/z = 87$. This corresponds to the vinyl acetate radical cation, a very stable and likely prominent fragment.
 - Cleavage of the Vinyl Group: Loss of the vinyl group ($\bullet CH=CH_2$) would result in a fragment at $m/z = 183$.
 - Cleavage of the Vinyloxy Group: Loss of the vinyloxy radical ($\bullet OCH=CH_2$) would produce the undecenoyl cation at $m/z = 167$.

Experimental Protocols and Workflows

Acquiring high-quality data is crucial. The following are generalized protocols for the characterization of this compound.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of the purified **10-undecenoic acid vinyl ester** in ~0.6 mL of deuterated chloroform ($CDCl_3$). $CDCl_3$ is a suitable choice as it is a good solvent for nonpolar compounds and its residual solvent peak does not interfere with key signals.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (0.00 ppm).
- 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence (e.g., 'zg30') is sufficient. Ensure an adequate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., 'zgpg30'). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .

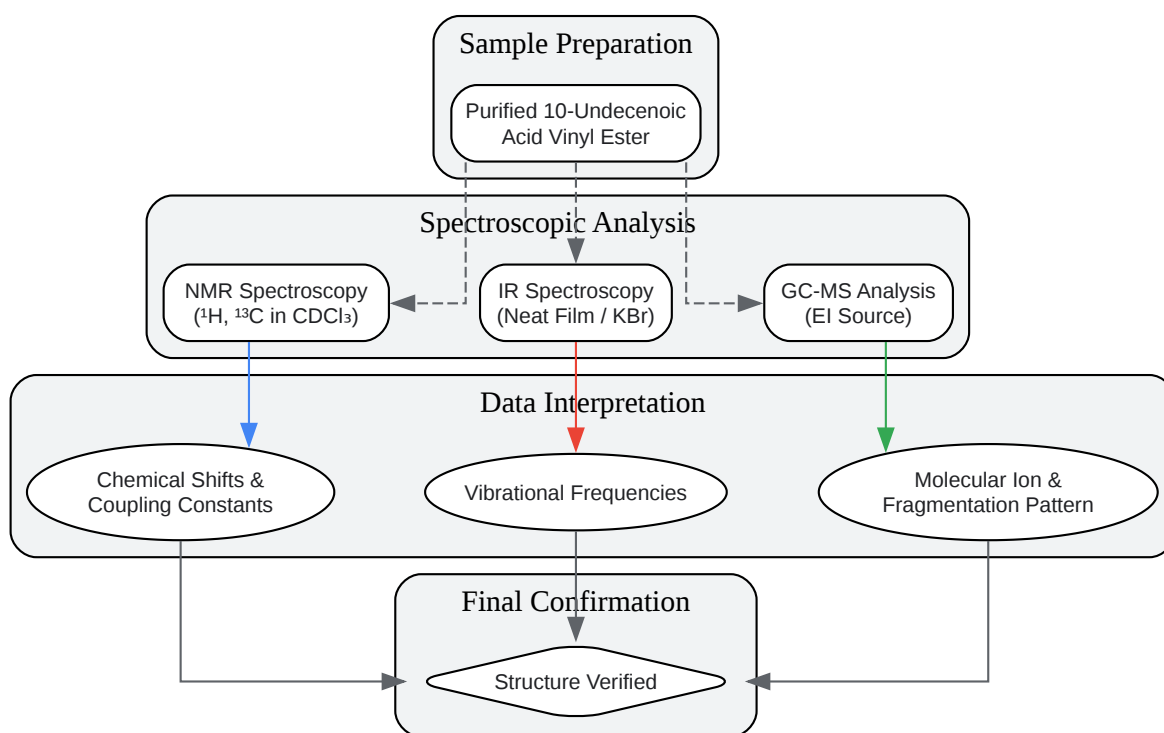
- **Data Processing:** Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals to confirm proton ratios.

Protocol 2: Mass Spectrometry Analysis (EI-MS)

- **Instrumentation:** Use a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. EI is a standard hard ionization technique that provides reproducible fragmentation patterns useful for library matching and structural elucidation.
- **GC Separation:** Dilute the sample in a volatile solvent (e.g., dichloromethane). Inject a small volume (e.g., 1 μL) into the GC. Use a nonpolar column (e.g., DB-5ms) and a suitable temperature program to ensure the compound elutes as a sharp peak.
- **MS Acquisition:** Set the EI source energy to 70 eV. Acquire mass spectra across a range of m/z 40-300.
- **Data Analysis:** Identify the molecular ion peak. Analyze the fragmentation pattern and compare it against predicted pathways and spectral libraries if available.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for the complete spectroscopic characterization of the target molecule.



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Caption: Workflow for Spectroscopic Characterization.

Conclusion

The structural confirmation of **10-undecenoic acid vinyl ester** relies on the synergistic interpretation of IR, NMR, and MS data. The key identifiers are the unique vinyl ester signals in the ¹H NMR spectrum (7.2-7.3 ppm), the high-frequency C=O stretch in the IR spectrum (~1760 cm⁻¹), and the molecular ion peak at m/z 210 in the mass spectrum. This guide provides a robust predictive framework to assist researchers in the unambiguous identification and quality assessment of this versatile monomer, ensuring its suitability for downstream applications in polymer and materials science.

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